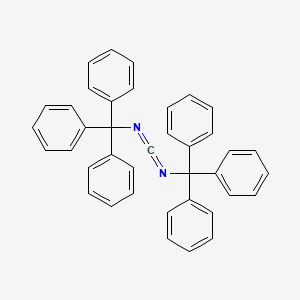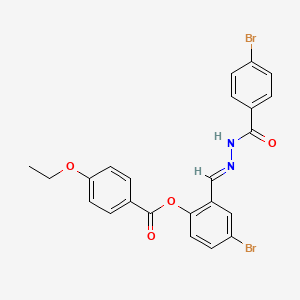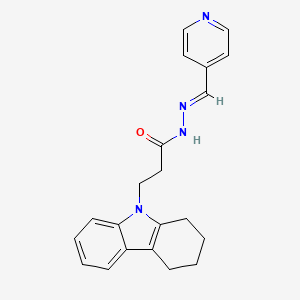
N'-(4-Fluorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-フルオロベンジリデン)-5-(4-((4-メチルベンジル)オキシ)フェニル)-1H-ピラゾール-3-カルボヒドラジドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フルオロベンジリデン基、ピラゾール環、カルボヒドラジド部分を包含する独自の構造によって特徴付けられます。これらの官能基の存在は、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
N’-(4-フルオロベンジリデン)-5-(4-((4-メチルベンジル)オキシ)フェニル)-1H-ピラゾール-3-カルボヒドラジドの合成は、通常、中間体の調製から始まる複数段階を伴います。一般的な方法の1つは、酸性または塩基性条件下での4-フルオロベンズアルデヒドと5-(4-((4-メチルベンジル)オキシ)フェニル)-1H-ピラゾール-3-カルボヒドラジドの縮合です。反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模は大きくなります。自動反応器と連続フローシステムを使用すると、合成の効率と収率を向上させることができます。さらに、工業的な方法には、最終生成物の純度を保証するために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が組み込まれる場合があります。
化学反応の分析
反応の種類
N’-(4-フルオロベンジリデン)-5-(4-((4-メチルベンジル)オキシ)フェニル)-1H-ピラゾール-3-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: フルオロベンジリデン基は、フッ素原子が他の求核剤に置き換えられる求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される可能性がある一方、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究への応用
N’-(4-フルオロベンジリデン)-5-(4-((4-メチルベンジル)オキシ)フェニル)-1H-ピラゾール-3-カルボヒドラジドは、いくつかの科学研究で応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性について調査されています。
医学: 抗炎症作用や抗癌作用を含む、潜在的な治療特性について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
N’-(4-Fluorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N’-(4-フルオロベンジリデン)-5-(4-((4-メチルベンジル)オキシ)フェニル)-1H-ピラゾール-3-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物の比較
類似化合物
- N-(4-フルオロベンジリデン)-4-(4-メチルベンジル)-1-ピペラジンアミン
- N-(4-フルオロベンジリデン)-4-(2-メトキシフェニル)-1-ピペラジンアミン
- N-(2-フルオロベンジリデン)-4-フェニル-1-ピペラジンアミン
独自性
N’-(4-フルオロベンジリデン)-5-(4-((4-メチルベンジル)オキシ)フェニル)-1H-ピラゾール-3-カルボヒドラジドは、明確な化学的および生物学的特性を与える官能基の特定の組み合わせにより独自です。
類似化合物との比較
Similar Compounds
- N-(4-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N-(4-Fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- N-(2-Fluorobenzylidene)-4-phenyl-1-piperazinamine
Uniqueness
N’-(4-Fluorobenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
634896-60-9 |
|---|---|
分子式 |
C25H21FN4O2 |
分子量 |
428.5 g/mol |
IUPAC名 |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21FN4O2/c1-17-2-4-19(5-3-17)16-32-22-12-8-20(9-13-22)23-14-24(29-28-23)25(31)30-27-15-18-6-10-21(26)11-7-18/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChIキー |
WTIAISCFVKEITQ-JFLMPSFJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


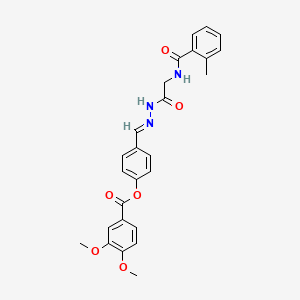
![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B12013719.png)
![2-(cyclohexylamino)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12013732.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013741.png)
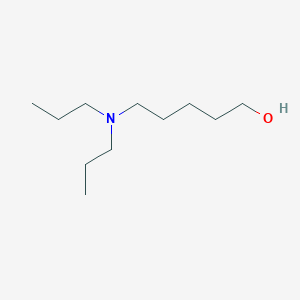
![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)
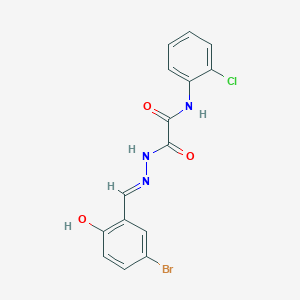
![ethyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013768.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)
